1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine
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Overview
Description
1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine is a complex organic compound that features a unique combination of adamantane, naphthalene, and piperazine moieties
Preparation Methods
The synthesis of 1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the individual components. The adamantane moiety can be synthesized through the hydrogenation of dicyclopentadiene, while the naphthalene derivative can be prepared via Friedel-Crafts acylation. The final step involves the sulfonylation of piperazine with the prepared naphthalene derivative, followed by coupling with the adamantane moiety under controlled conditions .
Chemical Reactions Analysis
1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the sulfonyl group to a sulfide.
Scientific Research Applications
1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with ion channels and receptors, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine can be compared with similar compounds such as:
1-Adamantan-1-YL-3-dimethylamino-propan-1-one: This compound also features an adamantane moiety and is studied for its potential therapeutic applications.
1-Adamantan-1-YL-propan-1-one oxime: Another adamantane derivative, this compound is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its combination of adamantane, naphthalene, and piperazine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H29ClN2O2S |
---|---|
Molecular Weight |
445.0 g/mol |
IUPAC Name |
1-(1-adamantyl)-4-(4-chloronaphthalen-1-yl)sulfonylpiperazine |
InChI |
InChI=1S/C24H29ClN2O2S/c25-22-5-6-23(21-4-2-1-3-20(21)22)30(28,29)27-9-7-26(8-10-27)24-14-17-11-18(15-24)13-19(12-17)16-24/h1-6,17-19H,7-16H2 |
InChI Key |
BCQHRDNKPNNBBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=C(C6=CC=CC=C65)Cl |
Origin of Product |
United States |
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